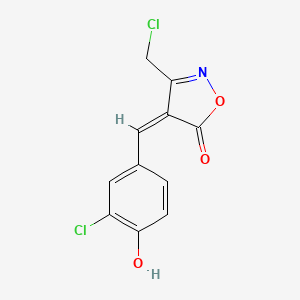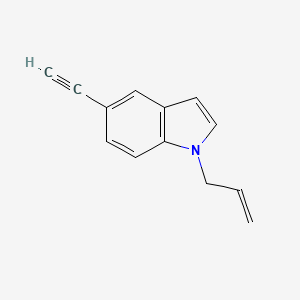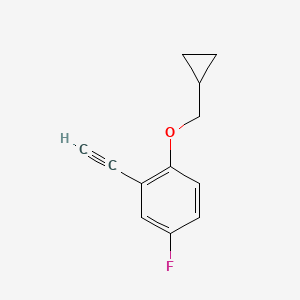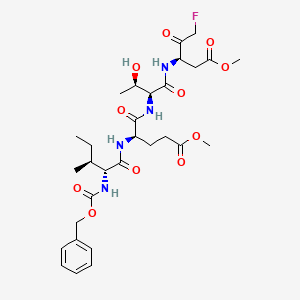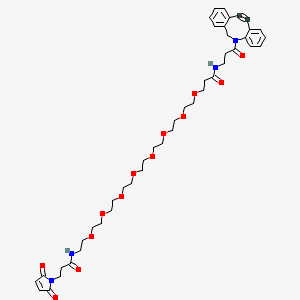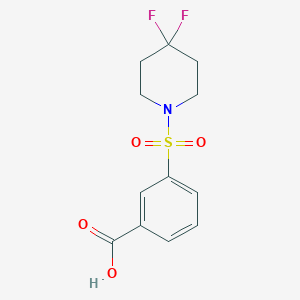
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzoic acid moiety linked to a difluoropiperidinyl sulfonyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4,4-difluoropiperidine with a suitable benzoic acid derivative. One common method involves the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is carried out at room temperature for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
科学研究应用
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The difluoropiperidinyl moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent and selective inhibitor of aldo-keto reductase AKR1C3.
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline: Another compound with a similar difluoropiperidinyl sulfonyl group.
Uniqueness
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoropiperidinyl moiety enhances its stability and binding affinity, making it a valuable compound for various applications .
属性
分子式 |
C12H13F2NO4S |
|---|---|
分子量 |
305.30 g/mol |
IUPAC 名称 |
3-(4,4-difluoropiperidin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C12H13F2NO4S/c13-12(14)4-6-15(7-5-12)20(18,19)10-3-1-2-9(8-10)11(16)17/h1-3,8H,4-7H2,(H,16,17) |
InChI 键 |
OUIYOSJGMHNLDM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



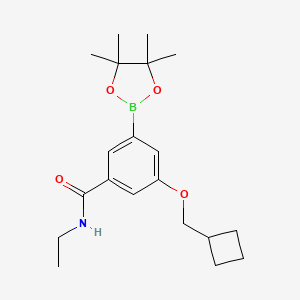
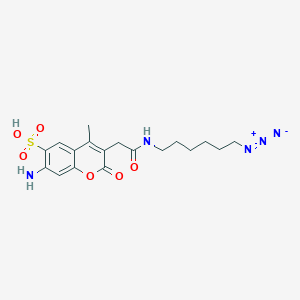
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
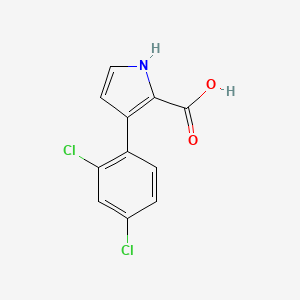
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(1-naphthyloxy)tetrahydropyran-3-yl]acetamide](/img/structure/B13725149.png)
![N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725153.png)

